molecular formula C13H18N2O4 B8459656 2-(N'-Benzyloxycarbonyl-hydrazino)-propionic acid ethyl ester

2-(N'-Benzyloxycarbonyl-hydrazino)-propionic acid ethyl ester

Cat. No.: B8459656
M. Wt: 266.29 g/mol
InChI Key: QIEZLFQTWYHBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N'-Benzyloxycarbonyl-hydrazino)-propionic acid ethyl ester is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl 2-(2-phenylmethoxycarbonylhydrazinyl)propanoate

InChI

InChI=1S/C13H18N2O4/c1-3-18-12(16)10(2)14-15-13(17)19-9-11-7-5-4-6-8-11/h4-8,10,14H,3,9H2,1-2H3,(H,15,17)

InChI Key

QIEZLFQTWYHBNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)NNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of benzyl carbamate (665 mg, 4 mmol), triethylamine (1.11 mL) in ethane (4 ml) was added dropwise ethyl O-trifluoromethanesulfonyl-D-lactate at 0° C. The solution was stirred at 0° C. for 15 min then at room temperature for 16 hours. The mixture was diluted with dichloromethane (100 mL), washed with water (50 mL×2), 1% HCl (50 mL×2). The organic layer was dried over anhydrous Na2SO4, filtered, and evaporated to dryness in vacuo to give 570 mg (54% yield) of the title compound. 1H-NMR (500 MHz, CDCl3) δ 1.25-1.40 (m, 6H), 3.68-3.78 (m, 1H), 4.12-4.20 (m, 3H), 5.07-5.15 (m, 1H), 6.45-6.57 (m, 1H), 7.30-7.45 (m, 5H). Analytical HPLC: 5.56 min. LC-MS (ES+): m/e=267 (M+H+).
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
54%

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